5-(3-chloro-4-methylphenyl)oxazole
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Overview
Description
5-(3-Chloro-4-methylphenyl)oxazole is a heterocyclic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol. This compound is part of the oxazole family, which is known for its significant role in organic synthesis and analytical chemistry. The presence of both chlorine and methyl groups on the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chloro-4-methylphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalyst-free and microwave-assisted methods have been explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chloro-4-methylphenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole N-oxides or reduced oxazole derivatives .
Scientific Research Applications
5-(3-Chloro-4-methylphenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 5-(3-Bromo-4-methylphenyl)oxazole
- 5-(3-Chloro-5-methylphenyl)oxazole
- 5-(3-Chloro-4-methylphenyl)isoxazole
Comparison: 5-(3-Chloro-4-methylphenyl)oxazole is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 5-(3-bromo-4-methylphenyl)oxazole, the presence of chlorine instead of bromine can result in different reactivity patterns and biological effects . Similarly, the oxazole ring provides distinct properties compared to isoxazole derivatives, which have a different arrangement of nitrogen and oxygen atoms .
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBPPFHFFVFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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